2-amino-2-methyl-3-(1H-pyrazol-1-yl)propanoic acid dihydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-amino-2-methyl-3-pyrazol-1-ylpropanoic acid;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2.2ClH/c1-7(8,6(11)12)5-10-4-2-3-9-10;;/h2-4H,5,8H2,1H3,(H,11,12);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVLCJYMPMSPJEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=CC=N1)(C(=O)O)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-methyl-3-(1H-pyrazol-1-yl)propanoic acid dihydrochloride typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-2-methylpropanoic acid with 1H-pyrazole in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-amino-2-methyl-3-(1H-pyrazol-1-yl)propanoic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Therapeutic Applications
- Enzyme Inhibition : Research indicates that compounds similar to 2-amino-2-methyl-3-(1H-pyrazol-1-yl)propanoic acid can act as inhibitors of various enzymes. For instance, studies have shown that pyrazole derivatives can inhibit carbonic anhydrase, an enzyme involved in numerous physiological processes including respiration and acid-base balance .
- Cancer Therapy : The compound has been explored for its potential in cancer treatment. A study demonstrated that related pyrazole compounds exhibited cytotoxic effects on breast cancer cell lines (MCF-7), suggesting a pathway for developing novel anticancer agents .
- Neuroprotective Effects : There is emerging evidence that pyrazole derivatives may have neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role.
Table 1: Predicted Collision Cross Section
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 170.09241 | 135.3 |
| [M+Na]+ | 192.07435 | 143.3 |
| [M+NH4]+ | 187.11895 | 140.9 |
| [M+K]+ | 208.04829 | 142.6 |
| [M-H]- | 168.07785 | 133.4 |
Table 2: Comparison of Biological Activities
| Compound Type | Activity Description |
|---|---|
| Pyrazole Derivatives | Inhibition of carbonic anhydrase |
| Anticancer Agents | Cytotoxicity against MCF-7 breast cancer cell line |
| Neuroprotective Agents | Potential to mitigate oxidative stress in neurons |
Case Studies
- Synthesis and Evaluation of Pyrazole Derivatives : A study focused on synthesizing various pyrazole derivatives, including those similar to 2-amino-2-methyl-3-(1H-pyrazol-1-yl)propanoic acid, evaluated their effectiveness as enzyme inhibitors and their cytotoxic properties against cancer cells .
- Virtual Screening for Drug Development : Research utilizing virtual screening techniques identified irreversible inhibitors of FMS-like tyrosine kinase 3, highlighting the potential of pyrazole compounds in targeted cancer therapies .
Mechanism of Action
The mechanism of action of 2-amino-2-methyl-3-(1H-pyrazol-1-yl)propanoic acid dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed analysis:
Structural Analogs
A. 2-Methyl-2-(1H-pyrazol-1-yl)propanoic Acid (BD199305)
- Structure: Differs by lacking the amino group at the 2-position and having a pyrazole substituent directly on the methyl-bearing carbon.
B. Methyl 2-Amino-3-(1H-imidazol-1-yl)propanoate Dihydrochloride (CAS 1607247-41-5)
- Structure : Replaces pyrazole with imidazole and incorporates a methyl ester instead of a carboxylic acid.
- Properties : The imidazole ring (with two nitrogen atoms) offers distinct hydrogen-bonding capabilities compared to pyrazole. The ester group increases lipophilicity, which may enhance membrane permeability but requires hydrolysis for activation .
C. Methyl 2-Amino-3-(1H-pyrazol-1-yl)propanoate Dihydrochloride (CID 45082695)
- Structure: Shares the pyrazole and amino groups but substitutes the carboxylic acid with a methyl ester.
- Properties : The ester group improves stability in acidic environments (e.g., oral administration) but reduces ionic interactions compared to the carboxylic acid form. The dihydrochloride salt maintains solubility .
- Applications : Likely serves as a prodrug, with the ester hydrolyzed in vivo to the active acid form.
Functional Group Impact
- Amino Group: Enhances water solubility (via protonation) and provides a site for derivatization (e.g., acetylation or conjugation).
- Pyrazole vs. Imidazole : Pyrazole (two adjacent nitrogen atoms) is less basic than imidazole, affecting pH-dependent solubility and binding to biological targets .
- Carboxylic Acid vs. Ester : The acid form participates in ionic interactions with proteins, while esters act as prodrugs with improved absorption .
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight | Functional Groups | Salt Form | Key Features |
|---|---|---|---|---|---|
| 2-Amino-2-methyl-3-(1H-pyrazol-1-yl)propanoic acid dihydrochloride | C₇H₁₂Cl₂N₃O₂ | 265.10 | Amino, carboxylic acid, pyrazole | Dihydrochloride | High solubility, ionic interactions |
| 2-Methyl-2-(1H-pyrazol-1-yl)propanoic acid (BD199305) | C₇H₁₀N₂O₂ | 166.17 | Carboxylic acid, pyrazole | None | Lower polarity, simpler structure |
| Methyl 2-amino-3-(1H-imidazol-1-yl)propanoate dihydrochloride | C₇H₁₂Cl₂N₃O₂ | 265.10 | Amino, ester, imidazole | Dihydrochloride | Lipophilic prodrug, imidazole moiety |
| Methyl 2-amino-3-(1H-pyrazol-1-yl)propanoate dihydrochloride | C₇H₁₁Cl₂N₃O₂ | 252.09 | Amino, ester, pyrazole | Dihydrochloride | Prodrug design, enhanced stability |
Biological Activity
2-Amino-2-methyl-3-(1H-pyrazol-1-yl)propanoic acid dihydrochloride, also known as a pyrazole derivative, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its molecular structure, biological properties, and relevant research findings.
Molecular Structure
The molecular formula of this compound is C₇H₁₁N₃O₂, with the following structural characteristics:
- Molecular Weight : 155.1546 g/mol
- SMILES Notation : CC(CN1C=CC=N1)(C(=O)O)N
- InChI Key : OTTIYQKNLOFVIS-UHFFFAOYSA-N
The compound contains an amino group, a pyrazole ring, and a propanoic acid moiety, which contribute to its biological activity.
The biological activity of this compound is primarily linked to its interaction with neurotransmitter receptors, particularly the N-methyl-D-aspartate receptor (NMDAR). NMDARs are crucial for synaptic plasticity and memory function in the central nervous system (CNS).
Recent studies have indicated that compounds with similar structures can act as positive allosteric modulators (PAMs) for NMDARs, enhancing receptor response and potentially providing therapeutic benefits in neurological disorders such as Alzheimer's disease and schizophrenia .
Study on Pyrazole Derivatives
A study published in MDPI highlighted several synthesized pyrazole derivatives and their biological activities. Among these, compounds exhibiting selective modulation of NMDARs were identified as having significant potential for treating CNS disorders. The study emphasized the importance of structural modifications to enhance efficacy and reduce side effects .
Clinical Implications
Although direct clinical studies on this compound are scarce, the findings from related compounds suggest that further investigation could lead to valuable insights into its therapeutic applications. The modulation of glutamatergic signaling pathways may offer new avenues for treating various neurological conditions.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₁N₃O₂ |
| Molecular Weight | 155.1546 g/mol |
| SMILES | CC(CN1C=CC=N1)(C(=O)O)N |
| InChI Key | OTTIYQKNLOFVIS-UHFFFAOYSA-N |
| Potential Activities | NMDAR modulation, antidiabetic |
| Related Studies | Positive allosteric modulators |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-amino-2-methyl-3-(1H-pyrazol-1-yl)propanoic acid dihydrochloride, and how do reaction conditions influence yield and purity?
- Methodology : The compound can be synthesized via regioselective condensation or aza-Michael reactions, as demonstrated in pyrazole-containing α-amino acid syntheses. Key steps include protecting the amino group (e.g., benzyloxycarbonyl) and using HCl for dihydrochloride salt formation. Reaction conditions (pH, temperature, solvent polarity) critically affect regioselectivity and byproduct formation. For example, acidic conditions favor pyrazole ring stability, while elevated temperatures may accelerate hydrolysis of intermediates .
- Optimization : Statistical experimental design (e.g., factorial or response surface methodology) can minimize trial-and-error approaches by systematically varying parameters like molar ratios and reaction time .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound and its intermediates?
- Characterization :
- NMR : - and -NMR confirm pyrazole ring substitution patterns and stereochemistry (e.g., (2S)-configuration in chiral centers) .
- HPLC-MS : Reversed-phase HPLC with mass spectrometry detects impurities (e.g., unreacted pyrazole precursors or hydrolysis byproducts) .
- X-ray crystallography : Resolves absolute configuration for chiral variants, critical for structure-activity relationship (SAR) studies .
Q. How does the dihydrochloride form influence solubility and stability in aqueous vs. organic solvents?
- Solubility : The dihydrochloride salt enhances aqueous solubility due to ionic interactions, making it suitable for biological assays. In organic solvents (e.g., DMSO), solubility depends on the counterion’s hydrophilicity and solvent polarity .
- Stability : Protonation of the amino group in acidic conditions reduces degradation via oxidation or nucleophilic attack. Stability studies should include pH-dependent kinetic assays under storage conditions (e.g., 4°C vs. room temperature) .
Advanced Research Questions
Q. How can computational methods (e.g., quantum chemical calculations) optimize synthesis pathways and predict reactivity with biological targets?
- Computational Design :
- Reaction path search : Quantum mechanics/molecular mechanics (QM/MM) simulations model transition states to predict regioselectivity in pyrazole ring formation .
- Docking studies : Molecular docking with enzymes (e.g., aminoacyl-tRNA synthetases) identifies potential binding modes, guiding SAR modifications for enhanced bioactivity .
Q. What strategies resolve contradictions in biological activity data across different assay systems (e.g., in vitro vs. cell-based studies)?
- Data Analysis :
- Assay-specific interference : Test for off-target interactions (e.g., compound aggregation in cell membranes) using dynamic light scattering (DLS) or counter-screening .
- Metabolic stability : Compare results from cell-free enzymatic assays (e.g., microsomal stability) with cell-based viability assays to identify metabolic inactivation pathways .
Q. What mechanisms drive side reactions during synthesis (e.g., pyrazole ring opening), and how can they be mitigated?
- Mechanistic Insights :
- Acid-catalyzed hydrolysis : The pyrazole ring is susceptible to cleavage under strongly acidic conditions (pH < 2), forming nitroso intermediates. Use buffered conditions (pH 4–6) to stabilize the ring .
- Oxidative byproducts : Trace metal ions (e.g., Fe) in reagents can oxidize the amino group. Chelating agents (e.g., EDTA) or inert atmospheres (N) suppress this .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
